molecular formula C18H17N3O2 B2952235 N-(3-(quinolin-8-yloxy)propyl)nicotinamide CAS No. 1234807-93-2

N-(3-(quinolin-8-yloxy)propyl)nicotinamide

Cat. No.: B2952235
CAS No.: 1234807-93-2
M. Wt: 307.353
InChI Key: REBQDDKIHYNKDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-(quinolin-8-yloxy)propyl)nicotinamide is a compound that combines the structural features of quinoline and nicotinamide. Quinoline is a nitrogen-containing heterocyclic compound known for its wide range of biological activities, while nicotinamide is a form of vitamin B3 that plays a crucial role in cellular metabolism. The combination of these two moieties in a single molecule offers potential for diverse biological and pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(quinolin-8-yloxy)propyl)nicotinamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-(quinolin-8-yloxy)propyl)nicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-(3-(quinolin-8-yloxy)propyl)nicotinamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential as an anticancer agent and its role in modulating cellular metabolism.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(3-(quinolin-8-yloxy)propyl)nicotinamide involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(quinolin-8-yloxy)propyl)nicotinamide is unique due to its combination of quinoline and nicotinamide moieties, offering a dual mechanism of action that can target both microbial DNA replication and cellular metabolism. This dual functionality makes it a promising candidate for the development of new therapeutic agents .

Properties

IUPAC Name

N-(3-quinolin-8-yloxypropyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c22-18(15-7-2-9-19-13-15)21-11-4-12-23-16-8-1-5-14-6-3-10-20-17(14)16/h1-3,5-10,13H,4,11-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REBQDDKIHYNKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OCCCNC(=O)C3=CN=CC=C3)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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